1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine
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Overview
Description
1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with bulky tert-butyl groups and a dimethylphenyl ethanimine moiety, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a cyclization reaction involving ortho-phenylenediamine and glyoxal.
Substitution with tert-Butyl Groups: The phenanthroline core is then subjected to Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl groups.
Formation of the Ethanimine Moiety: The final step involves the condensation of the substituted phenanthroline with 2,6-dimethylaniline in the presence of an acid catalyst to form the ethanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine involves its interaction with molecular targets through coordination with metal ions. The phenanthroline core can chelate metal ions, leading to the formation of stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
3,5-Di-tert-butylcatechol: Used as an antioxidant and stabilizer in various applications.
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: An acridinium-based photocatalyst with high chemical stability.
Uniqueness
1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine is unique due to its combination of a phenanthroline core with bulky tert-butyl groups and a dimethylphenyl ethanimine moiety. This unique structure imparts specific photophysical and chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C36H39N3 |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine |
InChI |
InChI=1S/C36H39N3/c1-22-11-10-12-23(2)32(22)37-24(3)30-17-15-25-13-14-26-16-18-31(39-34(26)33(25)38-30)27-19-28(35(4,5)6)21-29(20-27)36(7,8)9/h10-21H,1-9H3 |
InChI Key |
VZVPTZYBHMNBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C=C2 |
Origin of Product |
United States |
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